5-bromo-7-methyl-1-[4-(pentyloxy)benzyl]-1H-indole-2,3-dione
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Overview
Description
5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring.
Methylation: Addition of a methyl group at the 7-position.
Alkylation: Attachment of the pentyl group to the phenyl ring through an ether linkage.
Cyclization: Formation of the dihydroindole-2,3-dione core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of the indole ring to more oxidized forms.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce diols.
Scientific Research Applications
5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
5-BROMO-7-METHYL-1-{[4-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22BrNO3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[(4-pentoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H22BrNO3/c1-3-4-5-10-26-17-8-6-15(7-9-17)13-23-19-14(2)11-16(22)12-18(19)20(24)21(23)25/h6-9,11-12H,3-5,10,13H2,1-2H3 |
InChI Key |
HUQBAUVYXUXOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
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